molecular formula C8H11ClO4 B14733275 2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate CAS No. 5423-11-0

2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate

Cat. No.: B14733275
CAS No.: 5423-11-0
M. Wt: 206.62 g/mol
InChI Key: UXKJQIFNZKQADY-UHFFFAOYSA-N
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Description

2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate is a chemical compound with the molecular formula C8H11ClO4 and a molecular weight of 206.6235 g/mol . This compound is characterized by the presence of a chloropropenyl group and an acetyloxypropanoate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroprop-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets and pathways. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. The presence of both a chloropropenyl and an acetyloxy group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

5423-11-0

Molecular Formula

C8H11ClO4

Molecular Weight

206.62 g/mol

IUPAC Name

2-chloroprop-2-enyl 2-acetyloxypropanoate

InChI

InChI=1S/C8H11ClO4/c1-5(9)4-12-8(11)6(2)13-7(3)10/h6H,1,4H2,2-3H3

InChI Key

UXKJQIFNZKQADY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(=C)Cl)OC(=O)C

Origin of Product

United States

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